molecular formula C5H10 B008363 Ethene;prop-1-ene CAS No. 9010-79-1

Ethene;prop-1-ene

Cat. No.: B008363
CAS No.: 9010-79-1
M. Wt: 70.13 g/mol
InChI Key: HQQADJVZYDDRJT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Propene, polymer with ethene, also known as Poly(propylene-co-ethylene), is a synthetic high molecular material . It doesn’t have a specific biological target as it’s primarily used in the manufacturing of various products rather than interacting with biological systems.

Mode of Action

The mode of action of 1-Propene, polymer with ethene is primarily physical rather than biochemical. It doesn’t interact with biological targets but instead, its properties such as toughness, transparency, and elasticity make it suitable for various applications .

Biochemical Pathways

As a synthetic polymer, 1-Propene, polymer with ethene doesn’t participate in any biochemical pathways. Its primary function lies in its physical properties and its utility in the production of various goods .

Result of Action

The result of the action of 1-Propene, polymer with ethene is the creation of a variety of products with desirable properties. For example, when an appropriate amount of this polymer is mixed with isotactic polypropylene (iPP), it results in a modified polypropylene material with impact resistance far superior to ordinary iPP. This material is used in many fields, such as car bumpers and impact injection molded products .

Action Environment

The action of 1-Propene, polymer with ethene can be influenced by environmental factors during its production process. For instance, the temperature needs to be controlled at around 120°C during the polymerization process . Furthermore, the stability of this polymer makes it resistant to ozone, atmospheric aging, chemical corrosion, and high temperatures .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Propene, polymer with ethene are largely determined by its molecular structure. The synthesis of ethene/propene macromers with high amounts of sterically unhindered vinyl groups leads to comb-like molecular topographies affecting the rheological behavior significantly. Copolymers of propene and ethene can undergo various chemical reactions, depending on the presence of functional groups and the catalyst system used in the synthesis.

Cellular Effects

Its physical properties such as crystallinity, melting temperature, and mechanical strength, which are closely tied to the copolymer’s molecular structure, can influence its interactions with cells and cellular processes.

Molecular Mechanism

The molecular mechanism of 1-Propene, polymer with ethene involves the polymerization of propene and ethene. The copolymerization of propene and ethene using the MgCl2/TiCl4 catalyst system activated with Al (iBu)3 has been shown to produce polymers with high regioselectivity. The kinetics of ethene and propene polymerization in the presence of rac-Me2Si (2-methyl-4-phenyl-1-indenyl)2ZrCl2/methylaluminoxane catalyst system have been explored, indicating significantly higher specific rates of chain propagation for ethene compared to propene.

Temporal Effects in Laboratory Settings

The effects of 1-Propene, polymer with ethene over time in laboratory settings are primarily related to its stability and degradation. Polypropylene resins are solid polymers that are stable at ambient temperatures. When heated to very high temperatures, the resins may burn or decompose to flammable hydrocarbons .

Scientific Research Applications

Biological Activity

Ethene;prop-1-ene, commonly known as propylene, is a colorless gas with the molecular formula C₃H₆. It is primarily produced through petroleum refining and natural gas processing. This compound has garnered significant attention due to its various biological activities and applications in polymer chemistry, particularly in the formation of copolymers that exhibit enhanced properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is classified as an unsaturated hydrocarbon, characterized by a double bond between the first two carbon atoms. This structure contributes to its reactivity typical of alkenes, making it suitable for various chemical reactions, including polymerization processes.

Polymerization Mechanism

The copolymerization of ethylene and propylene can be catalyzed by various systems, such as the MgCl₂/TiCl₄ catalyst system activated with aluminum alkyls. This process results in polymers with significant regioselectivity and controlled molecular weights, which are crucial for tailoring material properties for specific applications. The kinetics of this polymerization indicate that ethylene generally exhibits higher chain propagation rates compared to propylene, influencing the final characteristics of the copolymer.

Biological Activity

While this compound itself does not participate directly in biological pathways, its derivatives demonstrate notable biological activities. For instance:

  • Propylene Glycol : A derivative commonly used in pharmaceuticals and food products due to its low toxicity and solvent properties. It serves as a humectant and stabilizer in various formulations.
  • Impact on Polymer Properties : Increasing ethylene concentration in copolymers enhances impact strength while reducing molar mass and crystallinity, which can affect the biological compatibility of materials used in medical applications.

1. Polypropylene Applications

A study highlighted the use of this compound copolymers in automotive components where enhanced impact resistance is critical. When blended with isotactic polypropylene (iPP), these materials exhibited superior performance compared to standard iPP formulations.

2. Environmental Impact Assessment

Research assessing emissions from midlatitude forests revealed that ethene and propene are significant volatile organic compounds (VOCs). The average emissions during summer were quantified, indicating their potential role in atmospheric chemistry and ecological interactions .

Research Findings

A comprehensive evaluation of catalysts used for the metathesis of ethene and propylene has shown varying selectivities and conversion rates. Notably, nickel ion-loaded mesoporous silica achieved a conversion rate of 68% with a propylene selectivity of 48% under specific conditions (673 K and atmospheric pressure) . These findings underscore the efficiency of catalytic processes involving this compound.

Applications Across Industries

The versatility of this compound extends across multiple sectors:

  • Packaging : Utilized for creating flexible packaging materials with enhanced durability.
  • Automotive : Incorporated into components requiring high impact resistance.
  • Textiles : Used in producing fibers that exhibit improved strength and elasticity.
  • Construction : Applied in creating materials that withstand environmental stressors.

Properties

IUPAC Name

ethene;prop-1-ene
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InChI

InChI=1S/C3H6.C2H4/c1-3-2;1-2/h3H,1H2,2H3;1-2H2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQADJVZYDDRJT-UHFFFAOYSA-N
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Canonical SMILES

CC=C.C=C
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Molecular Formula

C5H10
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Related CAS

115404-65-4, 725713-40-6, 106974-59-8, 56453-76-0, 68891-61-2, 69191-21-5, 9010-79-1, 106565-43-9, 725228-36-4, 106974-58-7, 29160-11-0, 811868-21-0
Record name Isotactic ethylene-propylene block copolymer
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Record name 1-Propene, polymer with ethene, diblock
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Record name 1-Propene, polymer with ethene, alternating
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Record name Isotactic ethylene-propylene copolymer
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Record name 1-Propene, polymer with ethene, oxidized
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Record name 1-Propene, homopolymer, mixt. with ethene homopolymer
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Record name Ethylene-propylene copolymer
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Record name Ethylene-propylene block copolymer
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Record name 1-Propene, polymer with ethene, triblock
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Record name 1-Propene, polymer with ethene, graft
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Record name Syndiotactic ethylene-propylene copolymer
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Record name 1-Propene, polymer with ethene, isotactic, diblock
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DSSTOX Substance ID

DTXSID00905844
Record name Ethene--prop-1-ene (1/1)
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Molecular Weight

70.13 g/mol
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Physical Description

Liquid; Other Solid; Water or Solvent Wet Solid, White wax-like powder; [Honeywell MSDS]
Record name 1-Propene, polymer with ethene
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Record name Ethylene propylene copolymer
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CAS No.

9010-79-1, 68891-61-2, 100919-53-7
Record name Ethene, polymer with 1-propene
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Record name Ethene--prop-1-ene (1/1)
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Synthesis routes and methods

Procedure details

The first fractionator of unit 2, as noted before, is charged with 16,696 kg/hr of ethylene and 3,095 kg/hr of propylene from unit 4 and an ethylene/propylene recycle stream amounting to 3,350 kg/hr of ethylene and 9,675 kg/hr of propylene obtained from the effluent of the disproportionation reactor of unit 2. After separation, one stream consisting of 18,720 kg/hr of ethylene and 280 kg/hr of propylene is passed to cleavage unit 4. The bottoms, amounting to 1,326 kg/hr of ethylene and 12,490 kg/hr of propylene are combined with 3,510 kg/hr of propylene obtained from an exterior source such as a refinery stream and the combined stream is passed to the disproportionation reactor of unit 2. The effluent from the reactor, comprising 3,350 kg/hr of ethylene, 9,675 kg/hr of propylene, 4,175 kg/hr of butenes and 126 kg/hr of C5+ entrained in the ethylene/propylene stream from the first separation zone is passed to the second fractionator of unit 2. The separated ethylene/propylene stream is recycled to the first fractionator of unit 2. The butenes and the C5+ gasoline bottom product are combined with the butenes and isobutane obtained as a product of unit 4 and the combined stream is sent to alkylation zone 10.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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